G3-CNP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

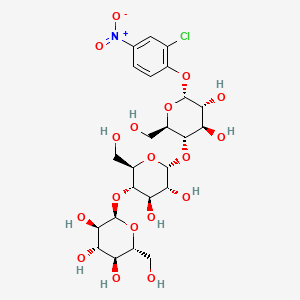

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYYNUOXSFGLNX-XFNLHOCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClNO18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enzymatic Hydrolysis of G3-CNP by α-Amylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative parameters, and experimental protocols associated with the hydrolysis of 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) by α-amylase. This chromogenic substrate is widely utilized in clinical and research settings for the determination of α-amylase activity.

Core Mechanism of this compound Hydrolysis

The fundamental principle behind the use of this compound as a substrate for α-amylase lies in a direct enzymatic cleavage reaction. α-Amylase, an endoamylase, catalyzes the hydrolysis of internal α-1,4-glycosidic bonds within starch and related oligosaccharides. In the case of this compound, the enzyme specifically targets the glycosidic bond between the 2-chloro-4-nitrophenyl (CNP) group and the maltotrioside moiety.

Upon enzymatic action, this compound is cleaved, releasing the chromogenic compound 2-chloro-4-nitrophenol (CNP) and maltotriose (G3).[1][2][3] The liberated CNP, under alkaline conditions, exhibits a distinct yellow color, and its absorbance can be measured spectrophotometrically at 405 nm.[2][3][4] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[5][6][7]

While direct hydrolysis is the primary reaction, some studies suggest a more complex degradation pathway. Research on human salivary α-amylase has indicated that in addition to direct hydrolysis, transglycosylation reactions may also occur, particularly at high substrate concentrations.[8] This can lead to the formation of larger products, such as CNP-G6, from the original CNP-G3 substrate.[8] However, for routine diagnostic assays, the direct conversion to CNP and maltotriose is considered the predominant and quantitatively relevant reaction.[1] A proposed reaction scheme suggests that 10 molecules of CNPG3 can yield 9 molecules of CNP, 1 molecule of CNPG2, maltotriose (G3), and glucose (G).[6][9][10][11]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the this compound hydrolysis assay, compiled from various commercial reagent kits and literature. These values are essential for establishing and validating the assay in a laboratory setting.

| Parameter | Value(s) | Source(s) |

| Substrate (this compound) Concentration | 1.8 - 2.27 mmol/L | [9][12][13][14] |

| Wavelength for Detection | 405 nm | [2][3][4] |

| Typical Assay Temperature | 37°C | [1][5] |

| Typical Assay pH | 6.0 - 6.28 | [1][12][14] |

| Linearity Range | Up to 820 - 2200 U/L | [1][6][7] |

| Limit of Detection | 0.2439 - 3 U/L | [5][6] |

| Inhibitors | Chelating agents (e.g., citrate, EDTA) | [6] |

| Activators | Calcium ions (Ca²⁺), Chloride ions (Cl⁻) | [6][15] |

Experimental Protocols

This section details a generalized methodology for the kinetic determination of α-amylase activity using the this compound substrate. Specific parameters may need optimization based on the enzyme source and laboratory instrumentation.

Reagent Preparation

A typical reagent solution for the this compound assay includes the following components dissolved in a suitable buffer:

-

Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, typically at a concentration of 50-100 mmol/L and a pH of 6.0-6.1.[6][12][16]

-

Substrate: 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) at a concentration of approximately 2.25 mmol/L.[1][6][12]

-

Activators:

-

Stabilizer/Enhancer: Potassium thiocyanate (KSCN) at a concentration ranging from 450 to 900 mmol/L.[6][8][9][12]

-

Preservative: Sodium azide (NaN₃) at a concentration of approximately 0.95 g/L to prevent microbial growth.[6]

Assay Procedure

The following workflow outlines the steps for a standard kinetic assay:

-

Reagent Pre-incubation: Pre-warm the this compound reagent solution to the desired reaction temperature (typically 37°C).

-

Sample Addition: Add a small volume of the sample (e.g., serum, plasma, or other biological fluid) to the pre-warmed reagent. A typical sample-to-reagent ratio is 1:50 to 1:60.[5][17]

-

Mixing and Incubation: Mix the solution gently and start the kinetic measurement. An initial lag phase is generally not observed with this method.[1][18]

-

Spectrophotometric Reading: Monitor the increase in absorbance at 405 nm over a defined period (e.g., 1-3 minutes).[5][13]

-

Calculation of Activity: The rate of change in absorbance per minute (ΔA/min) is used to calculate the α-amylase activity in the sample. The activity is typically expressed in Units per liter (U/L).

Conclusion

The hydrolysis of this compound by α-amylase provides a reliable and direct method for quantifying the activity of this enzyme. The straightforward reaction mechanism, coupled with the chromogenic nature of the released product, facilitates a simple and automatable kinetic assay. The provided quantitative data and experimental protocols offer a solid foundation for researchers and professionals in drug development to implement and customize this assay for their specific applications. Understanding the nuances of the reaction, including the potential for transglycosylation, is crucial for accurate data interpretation in advanced research contexts.

References

- 1. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Chloro-4-nitrophenyl-α-D-maltotrioside, 100MG | Labscoop [labscoop.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. precisionbiomed.in [precisionbiomed.in]

- 6. chronolab.com [chronolab.com]

- 7. bioactiva.com [bioactiva.com]

- 8. Study of the action of human salivary alpha-amylase on 2-chloro-4-nitrophenyl alpha-maltotrioside in the presence of potassium thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. toolkits.horiba-abx.com [toolkits.horiba-abx.com]

- 10. α-Amylase - Infrared Laboratory Systems [irlabsystems.com]

- 11. spinreact.com [spinreact.com]

- 12. linear.es [linear.es]

- 13. sclavodiagnostics.com [sclavodiagnostics.com]

- 14. corelabsupplies.com [corelabsupplies.com]

- 15. Structural and mechanistic studies of chloride induced activation of human pancreatic α-amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

G3-CNP substrate principle for amylase detection.

An In-depth Technical Guide to the G3-CNP Substrate Principle for Amylase Detection

Introduction

α-Amylase (EC 3.2.1.1) is a critical enzyme in human physiology, primarily responsible for the hydrolysis of complex carbohydrates like starch and glycogen into simpler sugars. It is synthesized predominantly in the pancreas and salivary glands. The quantitative measurement of α-amylase activity in serum, plasma, and urine is a cornerstone of clinical diagnostics, particularly for identifying and managing pancreatic disorders such as acute pancreatitis. The 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound or CNPG3) method is a modern, direct colorimetric assay that offers high sensitivity, specificity, and is well-suited for automated analysis. This guide provides a detailed exploration of the core principles, experimental protocols, and performance characteristics of this methodology.

Core Principle of the this compound Assay

The this compound assay is a kinetic colorimetric method for the direct measurement of α-amylase activity. Unlike older methods that required coupling enzymes, this assay utilizes a specifically designed chromogenic substrate that is directly cleaved by α-amylase.

The substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside, is a synthetic molecule composed of a maltotriose (G3) unit linked to a 2-chloro-4-nitrophenol (CNP) chromophore. In the presence of α-amylase, the substrate is hydrolyzed, releasing the yellow-colored CNP. The rate of CNP formation is directly proportional to the α-amylase activity in the sample and can be quantified by measuring the increase in absorbance at 405 nm.[1][2][3][4]

The primary reaction is as follows: α-Amylase hydrolyzes 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) to release 2-chloro-4-nitrophenol (CNP).[5][6] Other products formed include 2-chloro-4-nitrophenyl-α-D-maltoside (CNPG2), maltotriose (G3), and glucose (G).[5][6] The stoichiometric relationship of the reaction can be represented as:

10 this compound + α-Amylase → 9 CNP + 1 CNPG2 + 9 G3 + 1 Glucose[5][7][8][9][10]

Data Presentation

The quantitative performance of the this compound assay is summarized in the following tables, compiled from various established protocols and validation studies.

Table 1: Key Analytical Parameters

| Parameter | Value | Source(s) |

| Wavelength | 405 nm | [1][2][3][5][6] |

| Assay Temperature | 37°C | [1][5][6][11] |

| Assay Type | Kinetic, rate of increase | [6][12] |

| Linearity Limit | Up to ≥ 820 U/L to 2200 U/L | [5][7][11][13] |

| Detection Limit | 2.5 - 6 U/L | [5][11][12][13] |

| Within-Run Precision (CV) | < 2% - 3.2% | [5][11][14] |

| Between-Run Precision (CV) | < 3% | [14] |

| Lag Phase | None reported | [11][14][15] |

Table 2: Typical Reagent Composition

| Component | Typical Concentration | Purpose | Source(s) |

| This compound Substrate | 1.8 - 2.5 mmol/L | Chromogenic substrate for α-amylase | [6][7][11] |

| Buffer (e.g., MES) | 50 - 100 mmol/L | Maintain optimal pH (6.0 - 6.28) | [6][7][11] |

| Sodium Chloride (NaCl) | 250 - 350 mmol/L | Activator for α-amylase | [6][7][15] |

| Calcium Chloride/Acetate | 4.5 - 6.0 mmol/L | Essential cofactor for enzyme stability and activity | [6][7][11][15] |

| Potassium Thiocyanate (KSCN) | 375 - 900 mmol/L | Enhances reaction rate and sensitivity | [6][7][15] |

| Sodium Azide | ~15 mmol/L (or ~0.1%) | Preservative to prevent microbial growth | [6][7][16] |

Table 3: Interference Data

| Interfering Substance | Concentration with No Significant Effect | Source(s) |

| Bilirubin | ≤ 630 µmol/L (or ≤ 30 mg/dL) | [6][11][13] |

| Hemoglobin | ≤ 6 g/L (or ≤ 500 mg/dL) | [6][11][13] |

| Triacylglycerols (Lipemia) | ≤ 30 mmol/L | [11][13] |

| Glucose | ≤ 120 mmol/L | [11] |

| Heparin | ≤ 100 kU/L | [11] |

| Note: Chelating anticoagulants such as EDTA and citrate must be avoided as they inhibit α-amylase activity by sequestering calcium ions.[7][16] |

Experimental Protocols

The following section details a generalized methodology for the determination of α-amylase activity using the this compound substrate. This protocol is suitable for manual spectrophotometric analysis and serves as a basis for automated analyzer applications.

Reagent and Sample Handling

-

Reagents: Most commercial kits provide a ready-to-use liquid reagent. Store at 2-8°C and protect from light.[6][7] Before use, allow the reagent to equilibrate to the assay temperature (e.g., 37°C).[6]

-

Specimen: Serum, heparinized plasma, or urine are suitable specimens.[9][13] Avoid anticoagulants like EDTA and citrate.[7][16]

-

Specimen Stability: Serum/plasma samples are generally stable for up to 7 days at 4-8°C.[9]

Manual Assay Procedure

-

Instrument Setup: Set the spectrophotometer wavelength to 405 nm and the cuvette temperature to 37°C.[6]

-

Blanking: Zero the spectrophotometer with deionized water.[6]

-

Reaction Initiation: Pipette 1.0 mL of the this compound reagent into a cuvette.[6][13]

-

Pre-incubation: Pre-incubate the reagent at 37°C for at least 5 minutes to ensure thermal equilibrium.[6]

-

Sample Addition: Add 25 µL of the sample (serum, plasma, or control) to the cuvette.[6][13] Do not pipette by mouth to avoid salivary amylase contamination.

-

Mixing & Measurement: Mix gently by inversion and immediately start the timer.

-

Kinetic Reading: After an initial delay of 60 seconds, record the absorbance. Continue to record the absorbance every 60 seconds for an additional 2-3 minutes.[6][13]

-

Calculation:

-

Determine the average change in absorbance per minute (ΔAbs/min).

-

Calculate the α-amylase activity using the following formula: Amylase Activity (U/L) = ΔAbs/min × Factor

-

The factor is derived from the molar absorptivity of CNP (12.9 L·mmol⁻¹·cm⁻¹ at 405 nm), total reaction volume, and sample volume.[6] A typical calculation factor is around 3178 to 3806.[6][16]

-

Quality Control

-

It is imperative to run quality control materials (at least two levels, normal and abnormal) with each batch of samples to validate the assay performance.[6][13]

-

Results should only be considered valid if control values fall within their established acceptable ranges.[6]

Conclusion

The this compound substrate principle provides a robust, rapid, and precise method for the quantitative determination of α-amylase activity. Its direct-assay format, which obviates the need for auxiliary enzymes, simplifies the procedure, enhances reagent stability, and reduces potential sources of interference.[6][14] The method demonstrates excellent linearity, sensitivity, and is easily adaptable to high-throughput automated platforms, making it a preferred choice in modern clinical and research laboratories for the investigation of pancreatic function and other related disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Chloro-4-nitrophenyl-α-D-maltotrioside, 100MG | Labscoop [labscoop.com]

- 3. caymanchem.com [caymanchem.com]

- 4. sclavodiagnostics.com [sclavodiagnostics.com]

- 5. α-Amylase - Infrared Laboratory Systems [irlabsystems.com]

- 6. corelabsupplies.com [corelabsupplies.com]

- 7. chronolab.com [chronolab.com]

- 8. biolabo.fr [biolabo.fr]

- 9. genesis-egy.com [genesis-egy.com]

- 10. spinreact.com [spinreact.com]

- 11. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α-amylase FL (CNP-G3 method) | LIBIOS [libios.fr]

- 13. bioactiva.com [bioactiva.com]

- 14. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of total and pancreatic alpha-amylase in human serum with 2-chloro-4-nitrophenyl-alpha-D-maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biolabdiagnostics.com [biolabdiagnostics.com]

A Technical Guide to 2-Chloro-4-nitrophenyl α-D-maltotrioside: A Chromogenic Substrate for α-Amylase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitrophenyl α-D-maltotrioside, commonly referred to as CNP-G3, is a chemically synthesized chromogenic substrate pivotal for the quantification of α-amylase activity.[1][2][3] Its utility spans across clinical diagnostics, particularly in the assessment of pancreatic and salivary function, and in broader research applications requiring the measurement of α-amylase.[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and a detailed protocol for its application in enzymatic assays.

Chemical Structure and Properties

2-Chloro-4-nitrophenyl α-D-maltotrioside is a trisaccharide derivative. The maltotriose moiety is linked via an α-glycosidic bond to a 2-chloro-4-nitrophenyl group.[1][2] The presence of the chromogenic 2-chloro-4-nitrophenol is central to its function as a substrate for colorimetric assays.[1][4]

Chemical Identity

| Identifier | Value |

| Formal Name | 2-chloro-4-nitrophenyl O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranoside |

| Synonyms | CNP-G3, 2-Chloro-4-nitrophenyl-alpha-D-maltotrioside |

| CAS Number | 118291-90-0[1] |

| Molecular Formula | C₂₄H₃₄ClNO₁₈[1] |

| Molecular Weight | 659.98 g/mol [5][6] |

| SMILES | OC--INVALID-LINK--O)OC2=C(C=C(C=C2)--INVALID-LINK--=O)Cl">C@@H[C@H]1O[C@H]3O--INVALID-LINK--O)O[C@H]4O--INVALID-LINK--O)O)CO">C@@HCO[1] |

| InChI Key | KMYYNUOXSFGLNX-XFNLHOCBSA-N[1] |

Physicochemical Properties

| Property | Value |

| Physical Form | Solid, powder or crystals[1][6] |

| Purity | ≥95% (HPLC)[1][6] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml, Ethanol: Slightly soluble[1] |

| λmax | 291 nm[1] |

| Storage Temperature | -20°C[1][6] |

Principle of α-Amylase Activity Measurement

The measurement of α-amylase activity using 2-chloro-4-nitrophenyl α-D-maltotrioside is based on a direct colorimetric assay.[6] α-Amylase specifically hydrolyzes the α-glycosidic bond linking the maltotriose to the 2-chloro-4-nitrophenyl group. This enzymatic cleavage releases the chromogen, 2-chloro-4-nitrophenol, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[1][2][4] The rate of 2-chloro-4-nitrophenol formation is directly proportional to the α-amylase activity in the sample.[1]

Experimental Protocol: α-Amylase Assay

The following is a generalized protocol for the determination of α-amylase activity in serum samples. It is recommended to consult the specific instructions provided by the reagent manufacturer.

Reagents and Materials

-

CNP-G3 Reagent: A buffered solution containing 2-chloro-4-nitrophenyl α-D-maltotrioside, sodium chloride, and calcium chloride. The pH is typically buffered to around 6.0-6.3.

-

Sample: Serum, heparinized plasma, or urine.

-

Spectrophotometer: Capable of measuring absorbance at 405 nm with temperature control at 37°C.

-

Pipettes and consumables.

Assay Procedure

-

Reagent Preparation: Prepare the CNP-G3 working solution according to the manufacturer's instructions.

-

Temperature Equilibration: Pre-warm the CNP-G3 reagent and the spectrophotometer cuvette holder to 37°C.

-

Assay Reaction:

-

Pipette 1.0 mL of the CNP-G3 reagent into a cuvette.

-

Add 25 µL of the sample (e.g., serum) to the cuvette.

-

Mix gently and immediately start the measurement.

-

-

Measurement:

-

Record the absorbance at 405 nm for a set period, typically 1 to 3 minutes, taking readings at fixed intervals (e.g., every 30 or 60 seconds).

-

-

Calculation:

-

Determine the rate of change in absorbance per minute (ΔA/min).

-

Calculate the α-amylase activity (U/L) using the following formula: Activity (U/L) = (ΔA/min) x Factor

-

The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol under the specific assay conditions and the sample volume. This factor is typically provided by the reagent manufacturer.

-

References

- 1. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biolinediagnostics.com [biolinediagnostics.com]

- 3. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. corelabsupplies.com [corelabsupplies.com]

- 6. academic.oup.com [academic.oup.com]

G3-CNP: A Technical Guide to its Discovery, History, and Application as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP), a widely utilized chromogenic substrate in enzymatic assays. The document details its discovery, historical significance, and core applications, with a particular focus on its use in the study of α-amylase. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental processes.

Introduction: The Advent of a Reliable Chromogenic Substrate

The development of simple, accurate, and rapid methods for measuring enzyme activity is a cornerstone of biochemical and clinical research. Prior to the introduction of synthetic chromogenic substrates, the determination of α-amylase activity often relied on complex, multi-step procedures. The discovery of this compound marked a significant advancement, offering a direct and continuous monitoring method for α-amylase activity.

This compound, with the chemical formula C₂₄H₃₄ClNO₁₈ and a molecular weight of 659.98 g/mol , is a maltotrioside derivative.[1][2] Its utility lies in the enzymatic cleavage by α-amylase, which liberates the chromophore 2-chloro-4-nitrophenol (CNP). This product has a distinct yellow color and can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[3][4][5] This direct relationship between color development and enzyme activity simplifies the assay and enhances its suitability for high-throughput screening and routine diagnostic applications.

Physicochemical and Kinetic Properties

A thorough understanding of the physicochemical and kinetic properties of this compound is essential for its effective application in enzymatic assays.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-chloro-4-nitrophenyl O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranoside | [1][3] |

| Synonyms | CNP-G3, this compound | [1][3] |

| CAS Number | 118291-90-0 | [1][2][3] |

| Molecular Formula | C₂₄H₃₄ClNO₁₈ | [2][3] |

| Formula Weight | 659.98 g/mol | [1] |

| Appearance | A solid | [1][3] |

| Purity | ≥95% | [1][3] |

| λmax | 291 nm | [3] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, PBS (pH 7.2): 10 mg/ml, Ethanol: Slightly soluble | [3] |

| Storage | -20°C | [1][2][3] |

| Stability | ≥ 4 years at -20°C | [3] |

Enzymatic Kinetics with α-Amylase

The interaction between α-amylase and this compound follows Michaelis-Menten kinetics. The key kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), quantify the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.

| Enzyme | Substrate | Kₘ (mg/mL) | Vₘₐₓ (µmol/min/mL) | Reference |

| Aspergillus niger α-amylase | This compound | 0.04 | 46.95 | [6] |

Note: Kₘ and Vₘₐₓ values can vary depending on the specific α-amylase isoenzyme and the assay conditions (e.g., pH, temperature, buffer composition).

Stability of this compound and Reagents

The stability of this compound and the reagents used in the α-amylase assay is crucial for obtaining reliable and reproducible results.

| Condition | Stability | Reference |

| This compound (solid) | ≥ 4 years at -20°C | [3] |

| This compound Stock Solution | 6 months at -80°C; 1 month at -20°C (stored under nitrogen, away from moisture) | [4] |

| Reconstituted Assay Reagent | 21 days at 4°C | [7] |

| Saliva Samples for α-Amylase Assay | Stable with minimal decrease in activity when stored at 4°C, 20°C, 30°C, and 40°C for up to 28 days. Activity decreases with increasing temperature and exposure time. |

Signaling Pathway: The Role of α-Amylase in Carbohydrate Metabolism

α-Amylase plays a pivotal role in the initial stages of carbohydrate digestion. It is an endoenzyme that catalyzes the hydrolysis of internal α-1,4-glycosidic linkages in large polysaccharides such as starch and glycogen. This process breaks down these complex carbohydrates into smaller oligosaccharides, including maltose, maltotriose, and α-limit dextrins. These smaller sugars are then further hydrolyzed into monosaccharides, primarily glucose, by other enzymes like α-glucosidases in the small intestine, which can then be absorbed into the bloodstream. The inhibition of α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia in diabetic patients.

Carbohydrate digestion by α-amylase and α-glucosidase.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and a high-throughput screening assay for α-amylase inhibitors using this compound.

Chemical Synthesis of 2-Chloro-4-nitrophenyl-α-D-maltotrioside (this compound)

This protocol is a generalized representation based on established principles of carbohydrate chemistry and should be adapted and optimized by experienced synthetic chemists.

Materials:

-

Maltotriose

-

Acetic anhydride

-

Pyridine

-

Hydrogen bromide in acetic acid

-

2-Chloro-4-nitrophenol

-

Silver(I) oxide or Mercury(II) cyanide

-

Dry dichloromethane (DCM)

-

Dry N,N-Dimethylformamide (DMF)

-

Sodium methoxide in methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment for anhydrous reactions

Procedure:

-

Acetylation of Maltotriose:

-

Dissolve maltotriose in a mixture of acetic anhydride and pyridine.

-

Stir the reaction at room temperature until peracetylation is complete (monitored by TLC).

-

Quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain peracetylated maltotriose.

-

-

Glycosyl Bromide Formation:

-

Dissolve the peracetylated maltotriose in a minimal amount of dry DCM.

-

Cool the solution to 0°C and add a solution of hydrogen bromide in acetic acid dropwise.

-

Stir the reaction at 0°C and then allow it to warm to room temperature until the reaction is complete (monitored by TLC).

-

Evaporate the solvent under reduced pressure to obtain the crude acetobromo-α-D-maltotriose. Use this product immediately in the next step.

-

-

Koenigs-Knorr Glycosylation:

-

Dissolve 2-chloro-4-nitrophenol and the crude acetobromo-α-D-maltotriose in dry DMF or DCM.

-

Add a glycosylation promoter such as silver(I) oxide or mercury(II) cyanide.

-

Stir the reaction in the dark at room temperature until completion (monitored by TLC).

-

Filter the reaction mixture to remove the insoluble salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain peracetylated this compound.

-

-

Deacetylation (Zemplén deacetylation):

-

Dissolve the purified peracetylated this compound in dry methanol.

-

Add a catalytic amount of sodium methoxide in methanol.

-

Stir the reaction at room temperature and monitor by TLC until deacetylation is complete.

-

Neutralize the reaction with an acidic ion-exchange resin.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography to yield this compound.

-

High-Throughput Screening of α-Amylase Inhibitors using this compound in a 96-Well Plate Format

Materials:

-

Porcine pancreatic α-amylase (or other desired α-amylase)

-

This compound substrate

-

Assay buffer (e.g., 20 mM sodium phosphate, pH 6.9, with 6.7 mM NaCl)

-

Test compounds (e.g., plant extracts, small molecules) dissolved in a suitable solvent (e.g., DMSO)

-

Acarbose (positive control)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of α-amylase in assay buffer. The final concentration in the well should be optimized for linear reaction kinetics.

-

Prepare a stock solution of this compound in assay buffer. The final concentration should be at or near the Kₘ value for the enzyme.

-

Prepare serial dilutions of test compounds and acarbose in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

Blank wells: Assay buffer only.

-

Negative control wells (100% enzyme activity): Assay buffer and α-amylase solution.

-

Positive control wells: Acarbose solution and α-amylase solution.

-

Test compound wells: Test compound solution and α-amylase solution.

-

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for the interaction between the enzyme and potential inhibitors.

-

Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm kinetically over a specified time period (e.g., every minute for 10-20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of α-amylase inhibition for each test compound using the following formula:

-

Experimental Workflows and Logical Relationships

Visualizing experimental workflows and logical relationships is crucial for understanding and implementing complex assays.

High-Throughput Screening Workflow for α-Amylase Inhibitors

Workflow for high-throughput screening of α-amylase inhibitors.

Logical Relationship of the this compound Assay Principle

Principle of the this compound based α-amylase assay.

Conclusion

This compound has established itself as an invaluable tool in the field of enzymology, particularly for the study of α-amylase. Its discovery and subsequent commercialization have provided researchers with a reliable, sensitive, and convenient method for determining enzyme activity. The direct colorimetric nature of the assay makes it highly amenable to automation and high-throughput screening, facilitating the discovery of novel α-amylase inhibitors with therapeutic potential. This technical guide has provided a comprehensive overview of this compound, from its fundamental properties to its practical applications, and is intended to serve as a valuable resource for the scientific community. The detailed protocols and visual diagrams aim to empower researchers to effectively utilize this important chromogenic substrate in their own investigations.

References

- 1. Sapphire North America [sapphire-usa.com]

- 2. chromogenic, ≥95% (HPLC), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Chloro-4-nitrophenyl ?-D-maltotrioside - Applications - CAT N°: 34459 [bertin-bioreagent.com]

- 6. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cog.psy.ruhr-uni-bochum.de [cog.psy.ruhr-uni-bochum.de]

G3-CNP versus other amylase substrates for initial screening.

An In-depth Technical Guide to G3-CNP Versus Other Amylase Substrates for Initial Screening

Executive Summary

The selection of a suitable substrate is a cornerstone for the successful high-throughput screening (HTS) of α-amylase inhibitors, a critical area of research for metabolic disease therapeutics. This technical guide provides a comprehensive analysis of 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound), comparing its utility against other prevalent amylase substrates. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, comparative quantitative data, and a clear rationale for substrate selection in initial screening campaigns.

Introduction: The Critical Role of Substrate Selection in Amylase HTS

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down dietary starch into simpler sugars.[1] Inhibiting this enzyme is a validated therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[1] High-throughput screening is essential for identifying novel amylase inhibitors from large compound libraries.[1][2][3] The success of these screening campaigns hinges on the choice of an assay that is sensitive, robust, and automatable. The substrate used to measure enzyme activity is the most critical component of such an assay. An ideal substrate for HTS should offer a direct, simple, and highly reproducible measurement of amylase activity.

This compound: A Profile of a Leading Chromogenic Substrate

2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) is a chromogenic substrate designed for the direct measurement of α-amylase activity.[4][5]

Mechanism of Action: α-amylase directly hydrolyzes the this compound molecule.[6][7][8] This enzymatic cleavage releases the yellow-colored chromophore, 2-chloro-4-nitrophenol (CNP), which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[9][10][11] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[7][12] A key advantage of this direct assay is that it does not require coupling or ancillary enzymes, which can be a source of interference and instability in other methods.[4][8]

Caption: Enzymatic hydrolysis of this compound by α-amylase.

Comparative Analysis of Amylase Substrates

While this compound is widely used, several other substrates are available for amylase activity measurement. The choice depends on the specific requirements of the assay, such as sensitivity, specificity, and compatibility with HTS automation.

| Substrate Class | Example(s) | Assay Principle | Advantages | Disadvantages |

| Soluble Chromogenic (Direct) | This compound | Direct enzymatic cleavage releases a chromophore (CNP) measured at 405 nm.[9][10] | Simple, direct, no coupling enzymes needed, low background absorbance, high sensitivity, and good reagent stability.[4][8] | Susceptible to interference from highly colored compounds. |

| Soluble Chromogenic (Coupled) | 4-Nitrophenyl-α-oligosaccharides (G4-G7) | α-amylase produces smaller oligosaccharides, which are then hydrolyzed by α-glucosidase to release p-nitrophenol. | Utilizes defined oligosaccharide chains. | Requires a stable and pure coupling enzyme; potential for interference with the second enzyme.[8][13] |

| Coupled Enzymatic (Non-Chromogenic) | Starch, Maltotetraose | α-amylase produces glucose or maltose, which is then measured in a secondary reaction producing NADH or a colored product.[7] | Uses a more "natural" substrate (starch). | Multi-step assays are more prone to interference from compounds affecting the coupling enzymes (e.g., glucose oxidase, hexokinase).[7] |

| Insoluble Chromogenic | Starch-dye conjugates (e.g., Cibachron blue-starch) | Amylase digests the insoluble, dyed starch, releasing soluble, colored fragments into the supernatant. | Mimics digestion of a natural, insoluble substrate. | Heterogeneous assay format, requires separation step (centrifugation), can be difficult to automate, potential for batch-to-batch variability.[8] |

Quantitative Performance Data

Direct quantitative comparisons in the literature are sparse and highly dependent on specific assay conditions (e.g., enzyme source, pH, temperature). However, general performance characteristics can be summarized.

| Parameter | This compound | 4-Nitrophenyl-α-oligosaccharides | Insoluble Starch |

| Assay Format | Homogeneous | Homogeneous | Heterogeneous |

| Enzymes Required | 1 (α-Amylase) | 2+ (α-Amylase, α-Glucosidase) | 1 (α-Amylase) |

| Sensitivity | High[4] | Moderate to High | Low to Moderate |

| Linear Range | Wide (e.g., up to 2000 U/L)[5][12] | Variable | Narrow |

| HTS Suitability | Excellent | Good | Poor |

| Z'-factor | Often > 0.90 in optimized assays | Generally lower than direct assays | Not suitable for Z'-factor determination |

Experimental Protocols for Inhibitor Screening

Protocol for this compound Based α-Amylase Inhibitor Screening

This protocol is designed for a 96-well microplate format, suitable for HTS.

Caption: Workflow for HTS of α-amylase inhibitors using this compound.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM 2-(N-morpholino)ethanesulfonic acid (MES), 50 mM NaCl, 5 mM CaCl₂, pH 6.0-6.3.[6][12]

-

α-Amylase Solution: Prepare a stock solution of human pancreatic or porcine pancreatic α-amylase in assay buffer to a final concentration that yields a robust signal within the linear range of the assay (e.g., 0.5-2.0 U/mL).

-

This compound Substrate Solution: Prepare a 1.8-2.25 mM solution of this compound in assay buffer.[8][14]

-

Controls: Prepare a positive control (e.g., Acarbose) and a negative control (vehicle, e.g., DMSO).

-

-

Assay Procedure (96-well plate):

-

To each well, add 155 µL of Assay Buffer.

-

Add 5 µL of the test compound, positive control, or vehicle control.

-

Add 20 µL of the α-Amylase Solution to all wells.

-

Mix gently and pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the this compound Substrate Solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes (kinetic mode) or as a single endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Determine the percent inhibition using the formula: % Inhibition = [1 - (Rate_sample / Rate_vehicle)] * 100

-

Comparative Protocol: Insoluble Starch-Based Assay

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Sodium Phosphate, 6.7 mM NaCl, pH 6.9.

-

Substrate Suspension: Prepare a 0.5% (w/v) suspension of a commercially available insoluble blue starch substrate in assay buffer. Ensure it is continuously stirred.

-

Stopping Reagent: 0.5 M NaOH.

-

-

Assay Procedure:

-

Add 50 µL of test compound, positive control, or vehicle control to microcentrifuge tubes.

-

Add 100 µL of α-amylase solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the vortexed insoluble starch suspension.

-

Incubate at 37°C for 30 minutes with constant agitation.

-

Terminate the reaction by adding 100 µL of Stopping Reagent.

-

Centrifuge the tubes at 3,000 x g for 5 minutes to pellet the unreacted substrate.

-

Transfer 150 µL of the clear supernatant to a new 96-well plate.

-

Measure the absorbance at the appropriate wavelength for the dye (e.g., 595-620 nm).

-

Conclusion and Recommendations for Initial Screening

For the initial phase of a high-throughput screening campaign for α-amylase inhibitors, the this compound substrate is highly recommended. Its advantages of a simple, homogeneous ("mix-and-read") format, high sensitivity, low background, and excellent stability are paramount for the rapid and cost-effective screening of large compound libraries.[4][8] The direct nature of the assay minimizes the potential for compound interference that can plague multi-enzyme coupled systems.[8]

While substrates like starch are more physiologically relevant, the associated heterogeneous assays are not conducive to automation and large-scale screening. Therefore, a robust screening strategy should employ this compound for the primary screen to identify initial hits. Subsequently, these hits should be validated and characterized in secondary, orthogonal assays, including those that use starch as a substrate, to confirm their mechanism of action and eliminate false positives.

References

- 1. shnao.net [shnao.net]

- 2. [High-throughput screening of human pancreatic alpha-amylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The search for novel human pancreatic alpha-amylase inhibitors: High-throughput screening of terrestrial and marine natural product extracts | UBC Chemistry [chem.ubc.ca]

- 4. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beckmancoulter.com [beckmancoulter.com]

- 6. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sclavodiagnostics.com [sclavodiagnostics.com]

- 8. corelabsupplies.com [corelabsupplies.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 2-Chloro-4-nitrophenyl-α-D-maltotrioside, 100MG | Labscoop [labscoop.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biolabdiagnostics.com [biolabdiagnostics.com]

- 13. Evaluation of alpha-amylase assays with 4-nitrophenyl-alpha-oligosaccharides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Absorbance Spectrum of 2-Chloro-4-Nitrophenol Released from G3-CNP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorbance spectrum of 2-chloro-4-nitrophenol (CNP) following its enzymatic release from the third-generation chromogenic substrate, G3-CNP. This document details the quantitative spectral data, comprehensive experimental protocols for its measurement, and visual representations of the underlying biochemical processes.

Core Data Presentation

The spectrophotometric analysis of 2-chloro-4-nitrophenol is critical for quantifying its release from this compound, a process frequently utilized in enzymatic assays. The key quantitative data related to its absorbance spectrum are summarized below.

| Parameter | Value | Wavelength (nm) | Conditions |

| Molar Absorptivity (ε) | 14,580 M⁻¹ cm⁻¹ | 405 | pH 7.5 (Tris-HCl buffer) |

| Absorbance Maximum 1 (λmax) | ~290 | Not specified | Not specified |

| Absorbance Maximum 2 (λmax) | ~350 | Not specified | Not specified |

Data for molar absorptivity at 405 nm is derived from studies on the enzymatic catabolism of 2-chloro-4-nitrophenol[1]. Absorbance maxima are estimated from the publicly available UV-Vis spectrum from the National Institute of Standards and Technology (NIST)[2].

Experimental Protocols

Accurate determination of 2-chloro-4-nitrophenol concentration relies on precise experimental execution. The following protocols outline the necessary steps for preparing standard solutions and measuring the absorbance of CNP released from this compound.

Preparation of 2-Chloro-4-Nitrophenol Standard Solutions

A standard curve is essential for correlating absorbance with concentration.

-

Stock Solution Preparation (1 mM): Dissolve 17.36 mg of 2-chloro-4-nitrophenol (molar mass: 173.56 g/mol ) in 100 mL of a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to create a 1 mM stock solution.

-

Working Standards: Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from 0.01 mM to 0.4 mM.[3]

-

Blank Solution: Use the same buffer as used for the dilutions as the blank for spectrophotometer calibration.

Spectrophotometric Measurement of Released 2-Chloro-4-Nitrophenol

This protocol details the enzymatic assay and subsequent measurement.

-

Reaction Setup: In a microplate well or a cuvette, combine the this compound substrate with the α-amylase enzyme solution in a suitable buffer (e.g., MES buffer at pH 6.0)[4].

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically 37°C, for a defined period (e.g., 10 minutes) to allow for the enzymatic cleavage of this compound and the release of 2-chloro-4-nitrophenol.[4]

-

Absorbance Reading: Following incubation, measure the absorbance of the solution at 405 nm using a spectrophotometer.[4] This wavelength is standard for detecting the released 2-chloro-4-nitrophenol.

-

Concentration Determination: Use the standard curve generated from the 2-chloro-4-nitrophenol standards to determine the concentration of the released CNP in the enzymatic reaction.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key processes involved in the release and detection of 2-chloro-4-nitrophenol.

References

Understanding G3-CNP specificity for different α-amylase isoenzymes.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP), and its specificity towards the primary human α-amylase isoenzymes: pancreatic (P-type) and salivary (S-type). This document outlines the enzymatic reaction, collates available data on isoenzyme specificity, provides detailed experimental protocols for activity measurement and kinetic analysis, and illustrates relevant biological and experimental workflows.

Introduction to α-Amylase Isoenzymes and the this compound Substrate

Human α-amylase (EC 3.2.1.1) is a key enzyme in carbohydrate metabolism, responsible for the endo-hydrolysis of α-1,4-glucosidic linkages in starch, glycogen, and related polysaccharides.[1] It exists predominantly as two major isoenzymes: pancreatic (P-type) and salivary (S-type).[2] While P-type amylase is synthesized in the acinar cells of the pancreas and secreted into the duodenum, S-type amylase is produced by the salivary glands and initiates carbohydrate digestion in the oral cavity.[3] Although structurally very similar, with approximately 97% sequence homology, differences in their amino acid composition lead to distinct physicochemical properties.[4]

The this compound substrate is a synthetic chromogenic molecule designed for the direct and kinetic measurement of α-amylase activity.[5] The principle of the assay is based on the enzymatic cleavage of this compound by α-amylase, which liberates the chromophore 2-chloro-4-nitrophenol (CNP).[1][6] The rate of CNP formation, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the α-amylase activity in the sample.[4][7]

This compound Specificity and Quantitative Data

The this compound substrate is utilized in numerous commercial assays for the determination of total α-amylase activity in serum and other biological fluids.[1][6] While it is established that both P-type and S-type isoenzymes can hydrolyze this compound, detailed comparative studies quantifying the kinetic parameters—Michaelis-Menten constant (Km) and maximum velocity (Vmax)—for each human isoenzyme with this specific substrate are not extensively documented in publicly available literature.

One study evaluating a different blocked substrate, 3-keto butylidene-β-2-chloro-4-nitrophenyl maltopentaoside, noted that both pancreatic and salivary isoenzymes behaved "nearly identically" in terms of the products formed.[8] Another investigation using carboxymethylamyloses as substrates found that the kinetic parameters for human pancreatic and salivary α-amylase were "similar".[9] However, other studies using different substrates, such as insoluble dyed starch or p-nitrophenyloligosaccharides, have demonstrated clear differences in the catalytic efficiencies of the two isoenzymes.[7][10]

Given the lack of direct comparative kinetic data for this compound, this guide provides a detailed protocol (see Section 4.2) for researchers to determine these parameters empirically. Such a study is crucial for definitively characterizing the specificity of this compound.

Table 1: General Reaction Conditions for α-Amylase Assay using this compound

| Parameter | Recommended Value/Range | Source(s) |

| Substrate (this compound) | 1.8 - 2.25 mmol/L | [1][4][7] |

| pH | 6.0 - 6.28 | [7][11] |

| Buffer | 2-(N-morpholino)ethanesulfonic acid (MES) | [4][7] |

| Temperature | 37°C | [1][12] |

| Wavelength | 405 nm | [1][4] |

| Co-factors | Calcium Chloride (approx. 5-6 mmol/L) | [4][7] |

| Activators | Sodium Chloride (approx. 300-350 mmol/L) | [5][7] |

| Other Additives | Potassium Thiocyanate (450-900 mmol/L) | [5][7] |

Note: The inclusion of potassium thiocyanate has been shown to significantly increase the rate of CNP-release by human salivary α-amylase, potentially by altering the enzyme's cleavage pattern and enhancing catalytic efficiency.[2]

Visualizing Workflows and Pathways

General Workflow for α-Amylase Activity Measurement

The following diagram illustrates the typical workflow for determining total α-amylase activity using the this compound substrate.

Workflow for Determining Isoenzyme-Specific Activity

To determine the activity of a specific isoenzyme (e.g., P-type), an additional step involving a specific inhibitor of the other isoenzyme (S-type) is required.

Non-Digestive Regulatory Roles of Pancreatic α-Amylase

Beyond its classical role in starch digestion, pancreatic α-amylase has been shown to have regulatory functions within the small intestine. It can bind to brush border membrane glycoproteins, influencing the activity of other enzymes and transporters.

Experimental Protocols

Protocol for Measurement of Total α-Amylase Activity

This protocol outlines the kinetic colorimetric assay for determining total α-amylase activity in a serum sample.

Materials:

-

This compound Reagent: Containing this compound, MES buffer (pH 6.1), NaCl, CaCl2, and stabilizers.

-

Serum sample

-

Spectrophotometer capable of reading at 405 nm with temperature control at 37°C.

-

Cuvettes with a 1 cm pathlength.

-

Pipettes and general laboratory equipment.

Procedure:

-

Reagent Preparation: Prepare the this compound working reagent according to the manufacturer's instructions. Pre-warm the reagent to 37°C.

-

Assay Setup: Set the spectrophotometer to measure absorbance at 405 nm and maintain the cuvette holder at 37°C.

-

Reaction Initiation: Pipette a defined volume of the this compound reagent (e.g., 1000 µL) into a cuvette. Add a small volume of the serum sample (e.g., 20 µL).[1]

-

Mixing and Measurement: Mix the contents of the cuvette immediately and gently. Start the kinetic measurement.

-

Data Acquisition: Record the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a total of 3-5 minutes.[1]

-

Calculation: Determine the mean change in absorbance per minute (ΔA/min). The α-amylase activity (U/L) is calculated using the following formula: Activity (U/L) = (ΔA/min) x Factor The factor is derived from the molar absorptivity of CNP, the sample volume, and the total reaction volume.

Protocol for Determination of Km and Vmax for a Specific Isoenzyme

This protocol describes how to determine the kinetic parameters for a purified α-amylase isoenzyme (e.g., P-type) using the this compound substrate. To study one isoenzyme, it must first be purified or a specific inhibitor for the other isoenzyme must be used.[5]

Materials:

-

Purified human pancreatic or salivary α-amylase of known concentration.

-

This compound substrate stock solution.

-

Reaction buffer (e.g., 50 mmol/L MES, pH 6.1, 300 mmol/L NaCl, 5 mmol/L CaCl2).

-

Spectrophotometer and equipment as listed in 4.1.

Procedure:

-

Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the reaction buffer, covering a range of concentrations both below and above the expected Km. A typical range might be 0.1 to 10 times the presumed Km.

-

Enzyme Preparation: Prepare a working solution of the purified α-amylase isoenzyme in the reaction buffer. The concentration should be chosen to yield a linear rate of reaction for the duration of the assay.

-

Assay Performance: a. For each substrate concentration, pipette the substrate solution into a cuvette and pre-warm to 37°C. b. Initiate the reaction by adding a fixed amount of the enzyme solution. c. Mix and immediately begin recording the absorbance at 405 nm over time. d. Calculate the initial velocity (v0) for each substrate concentration from the linear portion of the reaction curve (ΔA/min). Convert ΔA/min to µmol/min using the molar extinction coefficient of CNP.

-

Data Analysis: a. Plot the initial velocity (v0) against the substrate concentration ([S]). b. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. c. Alternatively, use a linear transformation of the data, such as a Lineweaver-Burk plot (1/v0 vs. 1/[S]), to estimate Km and Vmax from the x-intercept (-1/Km) and y-intercept (1/Vmax), respectively.

Table 2: Data Collection for Michaelis-Menten Analysis

| [this compound] (mmol/L) | ΔA/min | Initial Velocity (v₀) (µmol/min) | 1/[S] (L/mmol) | 1/v₀ (min/µmol) |

| Concentration 1 | ... | ... | ... | ... |

| Concentration 2 | ... | ... | ... | ... |

| Concentration 3 | ... | ... | ... | ... |

| Concentration 4 | ... | ... | ... | ... |

| Concentration 5 | ... | ... | ... | ... |

| Concentration 6 | ... | ... | ... | ... |

| Concentration 7 | ... | ... | ... | ... |

| Concentration 8 | ... | ... | ... | ... |

Conclusion

The this compound substrate provides a robust and direct method for the kinetic measurement of total α-amylase activity. While both major human isoenzymes, pancreatic and salivary α-amylase, are known to hydrolyze this substrate, a comprehensive, direct comparison of their kinetic parameters is not well-established in the literature. This technical guide provides the necessary background and detailed experimental protocols to enable researchers to perform these critical characterizations. Understanding the precise specificity of this compound for each isoenzyme is essential for interpreting results accurately, particularly in research and clinical contexts where the origin of hyperamylasemia is diagnostically important. The described workflows and protocols offer a clear path for scientists to elucidate these parameters and contribute valuable data to the field.

References

- 1. precisionbiomed.in [precisionbiomed.in]

- 2. Study of the action of human salivary alpha-amylase on 2-chloro-4-nitrophenyl alpha-maltotrioside in the presence of potassium thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pace.edu.in [pace.edu.in]

- 4. biolabo.fr [biolabo.fr]

- 5. Determination of total and pancreatic alpha-amylase in human serum with 2-chloro-4-nitrophenyl-alpha-D-maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biolabo.fr [biolabo.fr]

- 8. Automated measurement of amylase isoenzymes by a double kinetic assay with "blocked" beta-2-chloro-4-nitrophenyl maltopentaoside as substrate and with wheat germ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of human pancreatic and salivary alpha-amylases with carboxymethylamyloses as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolysis by human alpha-amylase of p-nitrophenyloligosaccharides containing four to seven glucose units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

Detecting α-Amylase Activity in Biological Samples: A Technical Guide to the G3-CNP Method

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 2-chloro-p-nitrophenyl-α-D-maltotrioside (G3-CNP) method for the quantitative determination of α-amylase activity in various biological samples. This colorimetric assay offers a direct and efficient means of measuring the enzymatic activity of α-amylase, an important enzyme in carbohydrate metabolism and a key biomarker in various physiological and pathological states.

Principle of the this compound Assay

The this compound assay is based on the enzymatic hydrolysis of the chromogenic substrate, 2-chloro-p-nitrophenyl-α-D-maltotrioside. In the presence of α-amylase, the this compound substrate is cleaved, releasing 2-chloro-4-nitrophenol (CNP). The rate of formation of CNP is directly proportional to the α-amylase activity in the sample and can be measured spectrophotometrically by monitoring the increase in absorbance at 405 nm.[1][2][3][4][5]

The enzymatic reaction can be summarized as follows:

10 this compound (in the presence of α-Amylase) → 9 CNP + 1 CNPG2 + G3 + G[5]

Where:

-

This compound: 2-chloro-p-nitrophenyl-α-D-maltotrioside (Substrate)

-

α-Amylase: The enzyme being measured

-

CNP: 2-chloro-4-nitrophenol (Chromogenic product)

-

CNPG2: 2-chloro-4-nitrophenyl-α-D-maltoside

-

G3: Maltotriose

-

G: Glucose

A key advantage of the this compound method is that it is a direct assay, meaning it does not require coupling enzymes for signal generation.[4] This simplifies the reaction and can improve reagent stability.

Quantitative Data Summary

The performance characteristics of the this compound assay have been evaluated in numerous studies. The following tables summarize the typical quantitative data for this method, providing a basis for comparison and validation.

Table 1: Assay Performance Characteristics

| Parameter | Typical Value | Source(s) |

| Linearity | Up to 2200 U/L | [6] |

| Limit of Detection (LOD) | 0.2439 U/L to 3.3 U/L | [1][2][6] |

| Intra-assay Precision (CV%) | 0.53% - 1.45% | [6][7] |

| Inter-assay Precision (CV%) | 0.47% - 1.84% | [6][7] |

| Wavelength | 405 nm | [1][2][3][4][5] |

| Temperature | 37°C | [1][3][5] |

Table 2: Reagent and Sample Stability

| Item | Storage Condition | Stability | Source(s) |

| This compound Reagent (unopened) | 2-8°C | Until expiration date | [1][5] |

| This compound Reagent (opened) | 2-8°C | 60 days | [1][5] |

| Serum/Plasma | Room Temperature (15-25°C) | 7 days | [8][9] |

| 2-8°C | 1 month | [1][8] | |

| Urine (pH adjusted to ~7.0) | 2-8°C | 1 month | [1] |

Experimental Protocols

The following is a generalized experimental protocol synthesized from various commercially available this compound α-amylase assay kits. It is recommended to consult the specific manufacturer's instructions for the kit being used.

Reagent Preparation

The this compound reagent is typically provided as a ready-to-use liquid.[1][5] Signs of reagent deterioration include the presence of particles, turbidity, or a blank absorbance at 405 nm greater than or equal to 0.40.[1][5]

Sample Handling

-

Serum and Plasma: Can be used directly. Heparin is a recommended anticoagulant.[1] Avoid anticoagulants such as citrate, oxalate, and EDTA as they can chelate calcium, which is essential for α-amylase activity.[8][9]

-

Urine: The pH should be adjusted to approximately 7.0 before storage.[1]

-

Other Biological Fluids: The assay can also be adapted for other biological fluids such as ascitic, duodenal, and pleural fluids.[9]

-

Saliva: Saliva contains high levels of α-amylase, so care should be taken to avoid contamination of samples and reagents.[1]

Assay Procedure (Manual Method)

-

Set up the Spectrophotometer: Wavelength at 405 nm and temperature at 37°C.

-

Pipette Reagent: Add 1.0 mL of the this compound reagent to a cuvette.

-

Pre-incubate: Incubate the reagent at 37°C for at least 5 minutes.

-

Add Sample: Add 20 µL of the biological sample to the cuvette.

-

Mix and Incubate: Mix the contents of the cuvette thoroughly and incubate at 37°C.

-

Read Absorbance: After a 1-minute incubation, read the initial absorbance (A1). Continue to read the absorbance at 1-minute intervals for the next 2 minutes (A2 and A3).[1]

-

Calculate Results: Calculate the change in absorbance per minute (ΔA/min). The α-amylase activity is then calculated using a specific factor provided by the kit manufacturer.

Automated Analyzers

The this compound assay is readily adaptable to automated clinical chemistry analyzers. The specific instrument settings and protocols should be obtained from the reagent manufacturer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the enzymatic reaction pathway and a typical experimental workflow for the this compound assay.

Caption: Enzymatic reaction and detection pathway of the this compound assay.

Caption: General experimental workflow for the this compound α-amylase assay.

Interfering Substances and Limitations

Several substances can interfere with the accuracy of the this compound assay. It is crucial to be aware of these potential interferences when interpreting results.

Table 3: Potential Interfering Substances

| Substance | Effect | Source(s) |

| Chelating Agents (Citrate, Oxalate, EDTA) | Decreased activity | [1][8][9] |

| Hemolysis | Interference with results | [1] |

| Bilirubin, Lipemia, Ascorbic Acid, Triglycerides | Minimal interference at typical levels | [2][7] |

| Saliva and Sweat | Falsely elevated results due to high α-amylase content | [1] |

Method Comparison and Validation

The this compound method has been shown to correlate well with other established methods for α-amylase measurement, such as those using 4,6-ethylidene (G7)-p-nitrophenyl (G1)-alpha-D-maltoheptaoside (EPS-G7) and maltotetraose as substrates.[4] Compared to the EPS-G7 method, the this compound assay has demonstrated greater sensitivity and longer reagent stability.[4] Assays using 4-nitrophenyl-alpha-oligosaccharides as substrates, like this compound, generally have the advantages of a short lag phase, no apparent interference from sample metabolites and enzymes, and extremely stable substrates with low blank values.[10]

Applications in Research and Drug Development

Beyond its clinical diagnostic utility in conditions like acute pancreatitis, the this compound assay is a valuable tool in research and drug development.[5] Its applications include:

-

Screening for α-amylase inhibitors: The direct and rapid nature of the assay makes it suitable for high-throughput screening of compound libraries for potential α-amylase inhibitors, which are of interest in the development of therapeutics for diabetes and obesity.

-

Preclinical studies: The assay can be used to measure α-amylase activity in animal models to study disease pathogenesis and evaluate the efficacy of novel drug candidates.

-

Basic research: The this compound method provides a reliable way to study the kinetics and regulation of α-amylase in various biological systems.

References

- 1. chronolab.com [chronolab.com]

- 2. bioactiva.com [bioactiva.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. spinreact.com [spinreact.com]

- 7. precisionbiomed.in [precisionbiomed.in]

- 8. biolabo.fr [biolabo.fr]

- 9. labtest.com.br [labtest.com.br]

- 10. Evaluation of alpha-amylase assays with 4-nitrophenyl-alpha-oligosaccharides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) in Saliva Diagnostics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salivary diagnostics represents a non-invasive and increasingly valuable frontier in clinical and research settings. Among the key biomarkers in saliva, α-amylase offers significant insights into physiological processes, including stress responses and digestive health. The quantification of salivary α-amylase activity is crucial for its utility as a biomarker. This technical guide provides an in-depth overview of the use of 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP or CNP-G3), a chromogenic substrate, for the kinetic determination of salivary α-amylase activity. This document details the underlying biochemistry, comprehensive experimental protocols, and data interpretation, and is intended to serve as a foundational resource for researchers and drug development professionals in the field of saliva diagnostics.

Introduction: Salivary α-Amylase and the this compound Substrate

Salivary α-amylase is a primary enzyme in human saliva, initiating the digestion of starch in the oral cavity.[1][2][3] It functions by hydrolyzing the α-1,4-glycosidic bonds in polysaccharides.[1] Beyond its digestive role, salivary α-amylase has emerged as a significant biomarker for the activity of the sympathetic nervous system, making it a valuable tool in stress research and various fields of biobehavioral science.[1][4][5]

The this compound (2-chloro-4-nitrophenyl-α-D-maltotrioside) substrate provides a simple and efficient method for quantifying α-amylase activity.[6][7][8] The principle of this kinetic colorimetric assay is based on the enzymatic cleavage of this compound by α-amylase. This reaction releases 2-chloro-4-nitrophenol (CNP), a chromophore that can be measured spectrophotometrically at a wavelength of 405 nm.[6][8] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[6][9]

Experimental Protocols

Principle of the Assay

The kinetic assay for α-amylase activity using this compound is based on the following enzymatic reaction:

-

α-Amylase hydrolyzes 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) into smaller sugar molecules and releases the yellow-colored 2-chloro-4-nitrophenol (CNP).

-

The rate of increase in absorbance at 405 nm, due to the formation of CNP, is directly proportional to the α-amylase activity in the saliva sample.

Reagents and Equipment

-

Reagent: A solution containing 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNPG3). The concentration of CNPG3 is typically around 2.25 mmol/L.[9][10] The reagent may also contain buffers (e.g., MES at pH 6.0), salts (e.g., sodium chloride), and stabilizers (e.g., calcium acetate, potassium thiocyanate).[10]

-

Phosphate Buffered Saline (PBS): For sample dilution.

-

Spectrophotometer: Capable of reading absorbance at 405 nm.

-

Microplate reader (optional): For high-throughput analysis.

-

Incubator: To maintain a constant temperature (e.g., 37°C).

-

Pipettes and tips: For accurate liquid handling.

-

Saliva collection devices.

Saliva Sample Collection and Preparation

-

Collection: Collect unstimulated saliva by passive drool into a collection tube. To minimize variability, subjects should refrain from eating, drinking, or oral hygiene for at least one hour before collection.

-

Clarification: Centrifuge the saliva samples to remove cellular debris and other insoluble components.

-

Dilution: Dilute the saliva samples with PBS. A 5-fold dilution is often appropriate, but the optimal dilution factor may need to be determined empirically to ensure the readings fall within the linear range of the assay.[11]

Assay Procedure

-

Pipette 175 µL of PBS solution into each well of a microplate.[11]

-

Add 5 µL of the diluted saliva sample to each well.[11]

-

Gently shake the plate for 5-10 seconds.[11]

-

Incubate the plate for 1 hour at 37°C.[11]

-

Add 20 µL of the this compound reagent to each well.[11]

-

Immediately begin reading the absorbance at 405 nm in a spectrophotometer or microplate reader.[11]

-

Take kinetic readings at regular intervals (e.g., every minute) for a set period (e.g., 3-5 minutes).

-

Calculate the rate of change in absorbance per minute (ΔOD/min).

Calculation of α-Amylase Activity

The α-amylase activity is calculated using the following formula:

Amylase Activity (U/L) = (ΔOD/min) x Factor

The "Factor" is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol, the sample volume, and the total reaction volume. This factor is often provided by the manufacturer of the this compound reagent kit.

Data Presentation

The following table summarizes quantitative data from a study investigating the association between salivary α-amylase levels and oral health conditions in smokers.[12]

| Group | Condition | Mean Salivary α-Amylase Level (U/mL) |

| A | Smokers without oral lesions | 140 |

| B | Smokers with leukoplakia | 180 |

| C | Smokers with oral cancer | 220 |

Data from a comparative study on male smokers. Statistical analysis revealed a significant increase in α-amylase levels in groups B and C compared to group A (P < 0.05), and a significant difference between groups B and C (P < 0.05).[12]

Mandatory Visualizations

This compound Enzymatic Reaction

Caption: Enzymatic cleavage of this compound by salivary α-amylase.

Experimental Workflow for Salivary α-Amylase Assay

Caption: Step-by-step workflow for the this compound based salivary α-amylase assay.

Physiological Regulation and Role of Salivary α-Amylase

Caption: Regulation and key functions of salivary α-amylase.

Conclusion

The use of this compound as a substrate for measuring salivary α-amylase activity offers a robust, sensitive, and high-throughput method for researchers and clinicians. This technical guide provides the essential framework for implementing this assay, from sample collection to data analysis. The non-invasive nature of saliva collection, coupled with the efficiency of the this compound method, positions salivary α-amylase as a valuable biomarker in a wide range of applications, including stress physiology, sports science, and clinical diagnostics. Further research and standardization of protocols will continue to enhance the utility of this important diagnostic tool.

References

- 1. Amylase - Wikipedia [en.wikipedia.org]

- 2. Salivary Amylase: Digestion and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. knyamed.com [knyamed.com]

- 4. Salivary Alpha-Amylase - Stratech Scientific [stratechscientific.com.au]

- 5. salimetrics.com [salimetrics.com]

- 6. bioactiva.com [bioactiva.com]

- 7. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]

- 8. sclavodiagnostics.com [sclavodiagnostics.com]

- 9. chronolab.com [chronolab.com]

- 10. genesis-egy.com [genesis-egy.com]

- 11. namikkemalmedj.com [namikkemalmedj.com]

- 12. Estimation of Alpha-Amylase in Smokers with and without Leukoplakia and Oral Cancer—A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Kinetic Measurement of α-Amylase Activity using 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylase is a crucial enzyme in carbohydrate metabolism, catalyzing the hydrolysis of starch and glycogen. Its measurement is vital in various fields, including clinical diagnostics for conditions like acute pancreatitis, and in drug development for screening potential enzyme inhibitors.[1][2][3] This document provides a detailed standard operating procedure for the kinetic measurement of α-amylase activity using the chromogenic substrate, 2-chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP). This direct assay offers high sensitivity and specificity, eliminating the need for auxiliary enzymes.[4] The methodology is based on the principle that α-amylase hydrolyzes this compound to release 2-chloro-4-nitrophenol (CNP), a colored compound that can be monitored spectrophotometrically at 405 nm.[1][2][5] The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[1][2]

Principle of the Assay

The kinetic assay relies on the enzymatic cleavage of the this compound substrate by α-amylase. The reaction proceeds as follows:

10 this compound (2-chloro-4-nitrophenyl-α-D-maltotrioside) + H₂O --(α-Amylase)--> 9 CNP (2-chloro-4-nitrophenol) + 1 CNP-G2 (2-chloro-4-nitrophenyl-α-D-maltoside) + 9 G3 (Maltotriose) + G (Glucose) [1][3]

The production of the chromophore, 2-chloro-4-nitrophenol (CNP), results in an increased absorbance at 405 nm. By measuring the rate of this absorbance change (ΔAbs/min), the enzymatic activity of α-amylase can be accurately quantified.[1][6]

Data Presentation

Quantitative data from the kinetic assay should be meticulously recorded and organized. The following tables provide a template for structuring your experimental data for clear comparison and analysis.

Table 1: Reagent Composition

| Component | Concentration |

| MES Buffer (pH 6.0 - 6.1) | 50 - 100 mmol/L |

| 2-chloro-4-nitrophenyl-α-D-maltotrioside (this compound) | 1.8 - 2.25 mmol/L |

| Sodium Chloride (NaCl) | 300 - 350 mmol/L |

| Calcium Acetate or Calcium Chloride | 5 - 6 mmol/L |

| Potassium Thiocyanate | 450 - 900 mmol/L |

| Sodium Azide (as preservative) | 0.1% or 15 mmol/L |

Note: The optimal reagent concentrations can vary slightly between different commercial kits and laboratory preparations. It is crucial to adhere to the specific concentrations provided by your reagent supplier.[1][2][3][6][7][8]

Table 2: Experimental Parameters

| Parameter | Value |

| Wavelength | 405 nm |

| Temperature | 37°C |

| Cuvette Path Length | 1 cm |

| Incubation/Lag Time | 60 seconds |

| Reading Interval | 60 seconds |

| Number of Readings | 3-4 |

| Linearity Limit | Up to 820 - 2000 U/L |